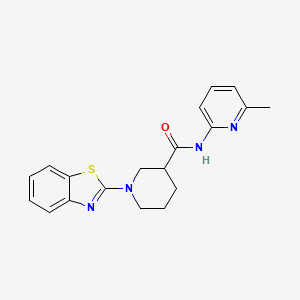![molecular formula C23H28N4O2 B7551677 4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide](/img/structure/B7551677.png)
4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide is not fully understood. However, it has been suggested that it exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. In the case of anticancer activity, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant effect on the biochemical and physiological processes in normal cells. However, it has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide in lab experiments is its potent activity against fungi and cancer cells. Additionally, it is relatively easy to synthesize and has good stability under standard laboratory conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide. One potential direction is the development of more potent and selective antifungal and anticancer agents based on this compound. Another direction is the investigation of its potential use as a molecular probe in the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on other biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide involves the reaction of 4-(4-tert-butylphenoxy)butan-1-amine with 4-(1,2,4-triazol-1-yl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antifungal activity, making it a promising candidate for the development of new antifungal agents. Additionally, it has been shown to possess significant anticancer activity, indicating its potential use in cancer therapy. Furthermore, this compound has been investigated for its potential use as a molecular probe in the study of protein-protein interactions.
Propiedades
IUPAC Name |
4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-23(2,3)19-8-12-21(13-9-19)29-14-4-5-22(28)25-15-18-6-10-20(11-7-18)27-17-24-16-26-27/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHCDKAYYMAPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[3-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551600.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B7551616.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(pyrazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7551624.png)

![[1-(3,4-Dichlorobenzoyl)piperidin-3-yl]-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7551629.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B7551652.png)
![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![Methyl 1-[3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carbonyl]piperidine-4-carboxylate](/img/structure/B7551674.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide](/img/structure/B7551694.png)
![N-[[4-(4-ethoxyphenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551702.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
